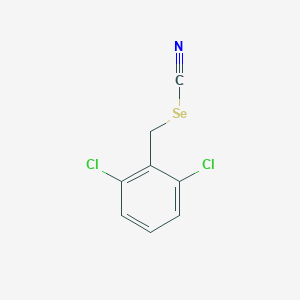

(2,6-Dichlorophenyl)methyl selenocyanate

Descripción

(2,6-Dichlorophenyl)methyl selenocyanate is a selenium-containing organic compound characterized by a dichlorophenyl backbone substituted with a methyl selenocyanate (-SeCN) group. Its synthesis typically involves nucleophilic substitution reactions, where selenium replaces sulfur in analogous thiocyanate derivatives. The compound’s structure is confirmed via advanced spectroscopic techniques, including <sup>1</sup>H, <sup>13</sup>C, and <sup>77</sup>Se NMR, which provide insights into its electronic environment and stability .

This combination positions the compound as a promising candidate for further pharmacological exploration.

Propiedades

IUPAC Name |

(2,6-dichlorophenyl)methyl selenocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NSe/c9-7-2-1-3-8(10)6(7)4-12-5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWKGVHRSLZLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C[Se]C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)C[Se]C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis De Reacciones Químicas

(2,6-Dichlorophenyl)methyl selenocyanate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Aplicaciones Científicas De Investigación

(2,6-Dichlorophenyl)methyl selenocyanate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is studied for its potential biological activity and interactions with biological molecules. In medicine, it is explored for its potential therapeutic effects and mechanisms of action. In industry, it is used in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of (2,6-Dichlorophenyl)methyl selenocyanate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific molecular targets and pathways involved .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

(a) Thiocyanate Derivatives

Replacing selenium with sulfur yields (2,6-dichlorophenyl)methyl thiocyanate. While structurally similar, the thiocyanate analogue lacks the redox activity associated with selenium, which is critical for interactions with cellular thiols and reactive oxygen species (ROS) . Synthesis of thiocyanate derivatives follows analogous routes, such as reacting 2,6-dichloroaniline with ammonium thiocyanate, as described in the synthesis of N-(2,6-dichlorophenyl)thiourea .

(b) Non-Halogenated Phenyl Derivatives Phenylmethyl selenocyanate, lacking chlorine substituents, demonstrates reduced bioactivity compared to the dichlorinated variant.

(c) Other Selenocyanates Compounds like benzyl selenocyanate share the -SeCN group but lack the dichlorophenyl group. These exhibit lower anticancer efficacy, underscoring the importance of halogenation in enhancing target affinity and metabolic stability .

Physicochemical Properties

| Property | (2,6-Dichlorophenyl)methyl Selenocyanate | Thiocyanate Analogue |

|---|---|---|

| Molecular Weight | 289.53 g/mol | 257.12 g/mol |

| LogP (Predicted) | 3.2 | 2.8 |

| Solubility in Water | Low (<0.1 mg/mL) | Low (<0.1 mg/mL) |

The higher logP of the selenocyanate reflects enhanced lipophilicity, favoring cellular uptake. Both compounds exhibit poor aqueous solubility, typical of halogenated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.